molecular formula C5H11O8P B1197502 D-Ribulose 5-phosphate CAS No. 4151-19-3

D-Ribulose 5-phosphate

Cat. No. B1197502
CAS RN: 4151-19-3
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-UHNVWZDZSA-N
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Description

Ribulose-5-phosphate is a crucial intermediate in the pentose phosphate pathway and the Calvin cycle. It plays a significant role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This compound is formed by the action of phosphogluconate dehydrogenase on glucose-6-phosphate .

Mechanism of Action

Ribulose-5-phosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. It is converted to ribose-5-phosphate and xylulose-5-phosphate, which are crucial for nucleotide biosynthesis and energy production. The enzyme phosphogluconate dehydrogenase catalyzes the formation of ribulose-5-phosphate from glucose-6-phosphate, with the reduction of NADP+ to NADPH .

Similar Compounds:

Uniqueness: Ribulose-5-phosphate is unique due to its dual role in both the oxidative and non-oxidative phases of the pentose phosphate pathway. It serves as a critical link between the production of NADPH and the synthesis of nucleotides and nucleic acids .

Safety and Hazards

D-Ribulose 5-phosphate may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Research is ongoing to explore the structural attributes of the enzyme Ribulose-5-phosphate epimerase (RPE) in various human pathogens . The study of D-Ribulose 5-phosphate and its associated enzymes could provide the basis for the development of potent antileishmanials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribulose-5-phosphate can be synthesized through enzymatic reactions involving phosphogluconate dehydrogenase. This enzyme catalyzes the oxidation of glucose-6-phosphate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH .

Industrial Production Methods: Industrial production of ribulose-5-phosphate often involves microbial fermentation. For instance, Bacillus subtilis can be genetically engineered to enhance the production of ribulose-5-phosphate by introducing mutations in the ribulose-5-phosphate 3-epimerase gene .

Chemical Reactions Analysis

Types of Reactions: Ribulose-5-phosphate undergoes several types of reactions, including isomerization and epimerization. It can be converted to ribose-5-phosphate by phosphopentose isomerase and to xylulose-5-phosphate by phosphopentose epimerase .

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336247, DTXSID001336250
Record name Ribulose 5-phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ribulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

551-85-9, 4151-19-3
Record name D-Ribulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose 5-phosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=4151-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribulose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-RIBULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Ribulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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